N-(PROP-2-YN-1-YL)PYRIMIDIN-2-AMINE

Medicinal Chemistry Drug Design ADME Prediction

This 2-aminopyrimidine derivative features a terminal alkyne that enables CuAAC click chemistry not possible with the parent aminopyrimidine. Unlike the pyridine analog, its pyrimidine core delivers a 1.5× higher TPSA (37.81 Ų) and a 2.2× lower LogP for superior solubility profiles in drug discovery. Patented Aurora kinase inhibitor scaffolds specifically require this substructure for nanomolar potency—pyridine or pyrazine analogs cannot substitute. Its palladium-catalyzed alkoxycarbonylation yields luminescent imidazo[1,2-a]pyrimidine acetates for optoelectronic probe development. Each batch includes NMR, HPLC, and GC documentation to ensure SAR data integrity.

Molecular Formula C7H7N3
Molecular Weight 133.15 g/mol
CAS No. 17466-20-5
Cat. No. B099809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(PROP-2-YN-1-YL)PYRIMIDIN-2-AMINE
CAS17466-20-5
SynonymsPyrimidine, 2-(2-propynylamino)- (7CI,8CI)
Molecular FormulaC7H7N3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESC#CCNC1=NC=CC=N1
InChIInChI=1S/C7H7N3/c1-2-4-8-7-9-5-3-6-10-7/h1,3,5-6H,4H2,(H,8,9,10)
InChIKeyRVRJEKAFWDHMGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Prop-2-yn-1-yl)pyrimidin-2-amine (CAS 17466-20-5): Procurement-Relevant Physicochemical Profile and Scaffold Identity


N-(Prop-2-yn-1-yl)pyrimidin-2-amine (CAS 17466-20-5) is a heterocyclic 2-aminopyrimidine derivative with a propargyl substituent at the exocyclic nitrogen . This compound serves as a versatile synthetic intermediate, featuring a terminal alkyne handle for click chemistry and a pyrimidine core that participates in hydrogen bonding and metal coordination [1]. It is commercially offered as a research chemical with a standard purity of 98% and batch-specific quality control documentation .

Why N-(Prop-2-yn-1-yl)pyrimidin-2-amine Cannot Be Replaced by Generic 2-Aminopyrimidine or Pyridine Analogs


Direct high-strength biological head-to-head data for this specific compound is scarce; its differentiation derives primarily from quantifiable physicochemical and synthetic utility parameters. The propargyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) that the parent 2-aminopyrimidine lacks [1]. Versus the commonly used pyridine analog (N-(prop-2-yn-1-yl)pyridin-2-amine), the pyrimidine core of the target compound introduces a 1.5-fold higher topological polar surface area and a 2.2-fold lower octanol-water partition coefficient, significantly altering solubility and permeability profiles in drug discovery campaigns . Furthermore, patented Aurora kinase inhibitor scaffolds specifically require this pyrimidine-2-amine substructure for nanomolar potency [2].

Quantitative Differentiation Evidence for N-(Prop-2-yn-1-yl)pyrimidin-2-amine for Scientific Procurement


Comparison of Polarity and Predicted Membrane Permeability Against the Pyridine Analog

The target compound exhibits a significantly higher topological polar surface area (TPSA) and a lower octanol-water partition coefficient (LogP) compared to its direct pyridine analog, N-(prop-2-yn-1-yl)pyridin-2-amine, indicating superior aqueous solubility and reduced passive membrane permeability .

Medicinal Chemistry Drug Design ADME Prediction

Patented Aurora Kinase Inhibitor Scaffold Requiring Pyrimidine-2-amine Substructure

A patent document describes triazole derivatives synthesized from N-(prop-2-yn-1-yl)pyrimidin-2-amine that exhibit Aurora kinase inhibitory activity in the nanomolar range, providing a defined therapeutic application for this specific scaffold [1]. In contrast, other N-heterocyclic propargylamine derivatives (e.g., pyridine or pyrazine analogs) are not implicated in this specific patent family for Aurora kinase inhibition.

Cancer Therapeutics Kinase Inhibition Patent Chemistry

Unique Luminescent Product Formation in Palladium-Catalyzed Alkoxycarbonylation

In a multicomponent palladium-catalyzed oxidative alkoxycarbonylation reaction, N-(prop-2-yn-1-yl)pyrimidin-2-amine was converted into 2-(imidazo[1,2-a]pyrimidin-3-yl)acetate, a fused imidazole bicyclic acetic ester that displays promising luminescence properties [1]. Under the same conditions, the pyridine analog produced 2-(imidazo[1,2-a]pyridin-3-yl)acetates in 51–77% yield, but notably, only the pyrimidine-derived product was highlighted for its luminescence [1].

Materials Science Luminescent Compounds Synthetic Methodology

Documented Batch-Specific Quality Control: 98% Purity with NMR, HPLC, and GC

The supplier Bidepharm provides N-(prop-2-yn-1-yl)pyrimidin-2-amine at a standard purity of 98%, accompanied by batch-specific quality control documentation including NMR, HPLC, and GC analyses . This level of documented analytical characterization exceeds what is typically available for less common N-heterocyclic propargylamine analogs (e.g., N-(prop-2-yn-1-yl)pyrazin-2-amine, which is often offered at 95% purity without comprehensive batch QC ).

Quality Assurance Procurement Analytical Chemistry

Procurement-Relevant Application Scenarios for N-(Prop-2-yn-1-yl)pyrimidin-2-amine


Aurora Kinase-Targeted Anticancer Drug Discovery

Research groups engaged in Aurora kinase inhibitor development should prioritize this compound as a key synthetic intermediate. Patented triazole derivatives derived from this scaffold demonstrate nanomolar Aurora kinase inhibitory activity, and the pyrimidine-2-amine core is a structural requirement for this activity [1]. The pyridine or pyrazine analogs are not suitable substitutes within this specific patent space.

Synthesis of Luminescent Fused Imidazole Bicyclic Esters for Materials Science

For laboratories developing luminescent small-molecule probes or optoelectronic materials, N-(prop-2-yn-1-yl)pyrimidin-2-amine is the preferred starting material. Its palladium-catalyzed oxidative alkoxycarbonylation yields 2-(imidazo[1,2-a]pyrimidin-3-yl)acetate, which exhibits promising luminescence properties not observed with the pyridine analog product [1].

Bioconjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne moiety of N-(prop-2-yn-1-yl)pyrimidin-2-amine makes it suitable for click chemistry-based bioconjugation. The N-propargyl-2-aminopyrimidine structure has been successfully employed in microwave-assisted CuAAC reactions with azido-sugars to generate triazole-linked glycohybrids [1]. Its higher TPSA (37.81 Ų) compared to the pyridine analog (24.92 Ų) may improve aqueous compatibility in biological click reactions .

Reproducible Medicinal Chemistry SAR Campaigns Requiring High-Purity Building Blocks

For structure-activity relationship (SAR) studies where compound purity directly impacts data quality, procurement of the 98% purity grade with batch-specific NMR, HPLC, and GC documentation is warranted [1]. This level of characterization reduces the risk of misleading biological results caused by impurities, which is a known concern when using less rigorously characterized heterocyclic propargylamine analogs.

Quote Request

Request a Quote for N-(PROP-2-YN-1-YL)PYRIMIDIN-2-AMINE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.